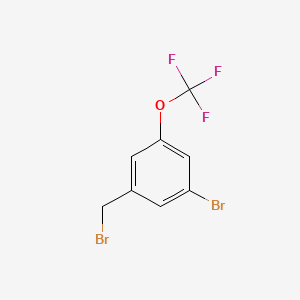

3-Bromo-5-(trifluoromethoxy)benzyl bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-5-(trifluoromethoxy)benzyl bromide is a chemical compound with the CAS Number: 1031929-10-8 . It has a molecular weight of 333.93 . The IUPAC name for this compound is 1-bromo-3-(bromomethyl)-5-(trifluoromethoxy)benzene .

Molecular Structure Analysis

The InChI code for 3-Bromo-5-(trifluoromethoxy)benzyl bromide is 1S/C8H5Br2F3O/c9-4-5-1-6(10)3-7(2-5)14-8(11,12)13/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

3-Bromo-5-(trifluoromethoxy)benzyl bromide is a liquid at ambient temperature .Applications De Recherche Scientifique

Organic Synthesis

3-Bromo-5-(trifluoromethoxy)benzyl bromide: is a valuable reagent in organic synthesis. It is particularly useful for introducing the 3-bromo-5-(trifluoromethoxy)benzyl moiety into other compounds. This moiety can be pivotal in the synthesis of complex molecules due to its reactivity and the unique properties imparted by the trifluoromethoxy group .

Medicinal Chemistry

In medicinal chemistry, 3-Bromo-5-(trifluoromethoxy)benzyl bromide is utilized for the synthesis of various pharmaceutical compounds. Its incorporation into drug molecules can significantly affect the pharmacokinetic properties, such as increasing the metabolic stability or modifying the compound’s interaction with biological targets .

Material Science

This compound finds applications in material science, particularly in the development of novel polymers. It can undergo reactions like Friedel-Crafts polymerization, leading to polymers with potential applications in electronics, coatings, and other advanced materials .

Analytical Chemistry

In analytical chemistry, derivatives of 3-Bromo-5-(trifluoromethoxy)benzyl bromide can be used as standards or reagents in various analytical techniques. These derivatives aid in the quantification and identification of complex mixtures in samples .

Safety and Hazards

3-Bromo-5-(trifluoromethoxy)benzyl bromide is classified as a dangerous compound. It has a GHS05 pictogram, and its hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P271, and P280, which advise against breathing dust/fume/gas/mist/vapors/spray, and recommend washing face, hands, and any exposed skin thoroughly after handling and wearing protective gloves/protective clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

It is known to be used as a reagent in the preparation of aminophosphorylalkanoic acid derivatives, which are inhibitors of aminopeptidase a .

Mode of Action

It is known to undergo the friedel-crafts polymerization in the presence of an aluminum chloride catalyst to afford the polymer .

Biochemical Pathways

Its role in the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction, is noted .

Result of Action

Its use in the preparation of aminophosphorylalkanoic acid derivatives, which are inhibitors of aminopeptidase a, suggests it may have a role in modulating enzymatic activity .

Action Environment

The action of 3-Bromo-5-(trifluoromethoxy)benzyl bromide can be influenced by environmental factors. For instance, it undergoes the Friedel-Crafts polymerization in the presence of an aluminum chloride catalyst . .

Propriétés

IUPAC Name |

1-bromo-3-(bromomethyl)-5-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2F3O/c9-4-5-1-6(10)3-7(2-5)14-8(11,12)13/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRNFJCHQHPVTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)Br)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1294182.png)

![7-Bromo-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B1294201.png)